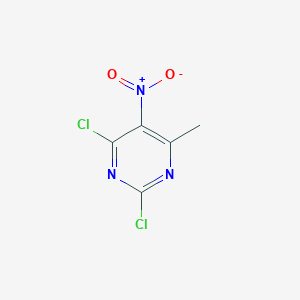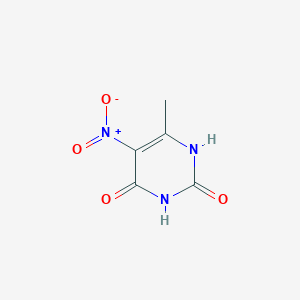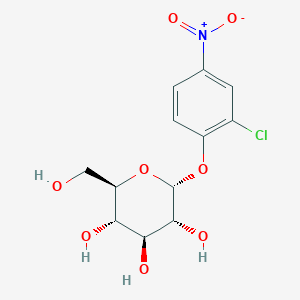
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside
Vue d'ensemble
Description
Synthesis Analysis The compound is synthesized through a multi-step chemical process. One approach involves starting from 2-methylphenyl alpha-D-glucopyranoside tetraacetate, leading to 2-chloromethyl-4-nitrophenyl α-D-glucopyranoside, an enzyme-activated irreversible inhibitor of yeast α-glucosidase, indicating its utility in inhibiting specific enzymes effectively (Briggs, Haines, & Taylor, 1992). Another method for synthesizing related derivatives involves modifications at various positions of the glucopyranoside structure to create substrates for human alpha-amylase assays, demonstrating the versatility of the compound’s chemical structure in generating numerous analogs with specific biochemical applications (Tokutake et al., 1993).
Applications De Recherche Scientifique
- Summary of the Application : 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is used as a substrate in assays to determine the enzymatic activity of α-amylase .
- Methods of Application : In the assay, a constant proportion of substrate, i.e., 92%, is directly converted to 2-chloro-4-nitrophenol and maltotriose . The degradation mechanism of this synthetic substrate by human salivary alpha-amylase (HSA) was investigated by kinetic and product analyses .
- Results or Outcomes : The assay provides a measure of α-amylase activity, which is an important diagnostic marker in medicine. The results of the assay are typically presented as the amount of product (2-chloro-4-nitrophenol and maltotriose) produced over time .
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



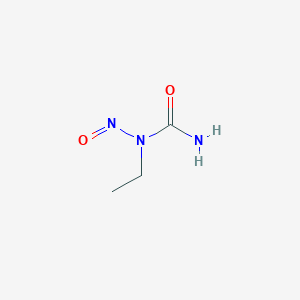
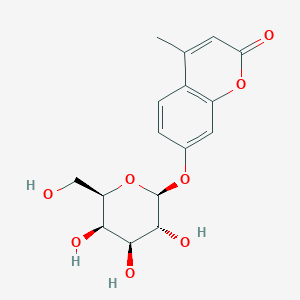
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)


![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)


